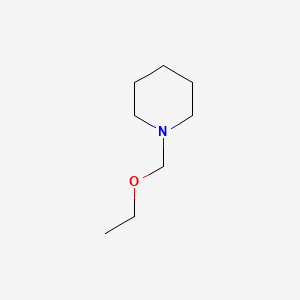
Piperidine, N-(ethoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, N-(ethoxymethyl)-: is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine with the molecular formula C5H11N The N-(ethoxymethyl) substitution introduces an ethoxymethyl group to the nitrogen atom of the piperidine ring, resulting in the compound C8H17NO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, N-(ethoxymethyl)- can be achieved through several methods. One common approach involves the reductive amination of piperidine with ethoxymethyl chloride. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the N-(ethoxymethyl) group.
Industrial Production Methods: In industrial settings, the production of Piperidine, N-(ethoxymethyl)- may involve continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can produce various piperidine derivatives, including N-(ethoxymethyl)-piperidine, in good yields and high diastereoselectivities .
Chemical Reactions Analysis
Types of Reactions: Piperidine, N-(ethoxymethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to piperidine or other reduced forms.
Substitution: N-(ethoxymethyl)-piperidine can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various N-substituted piperidine derivatives.
Scientific Research Applications
Piperidine, N-(ethoxymethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Piperidine, N-(ethoxymethyl)- involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression . The compound may also inhibit enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the ethoxymethyl substitution.
Piperine: A naturally occurring alkaloid with a piperidine moiety, known for its bioactive properties.
Piperidone: A ketone derivative of piperidine, used in the synthesis of pharmaceuticals.
Uniqueness: Piperidine, N-(ethoxymethyl)- is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and biological activity. This substitution can enhance its solubility, stability, and ability to interact with specific molecular targets compared to other piperidine derivatives.
Properties
CAS No. |
3275-13-6 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(ethoxymethyl)piperidine |
InChI |
InChI=1S/C8H17NO/c1-2-10-8-9-6-4-3-5-7-9/h2-8H2,1H3 |
InChI Key |
IHQZMTASTVTDLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
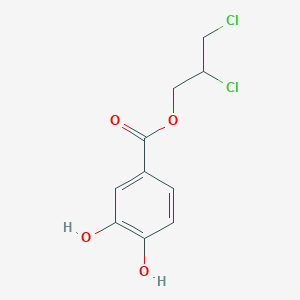
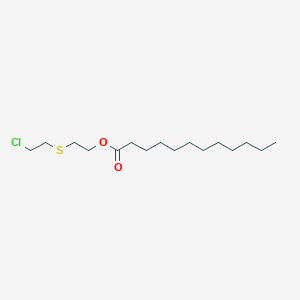
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
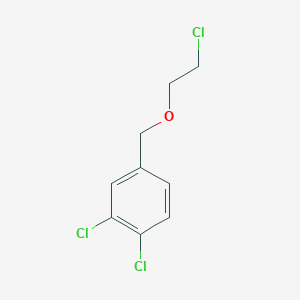
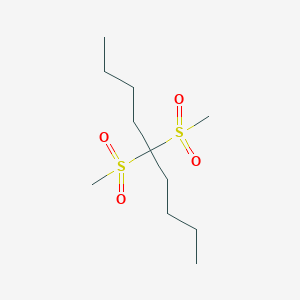
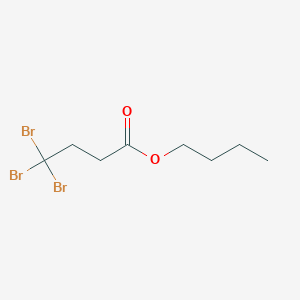
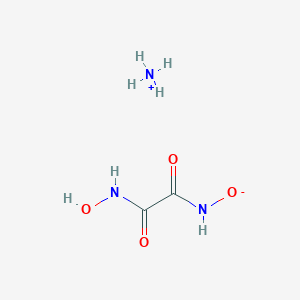
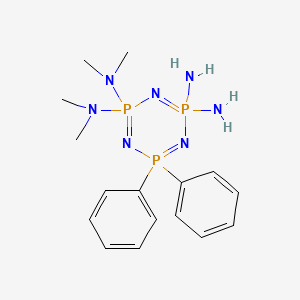
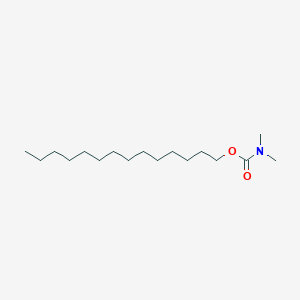

![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)

